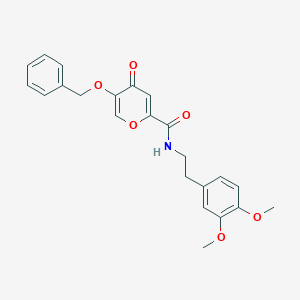
5-(benciloxi)-N-(3,4-dimetoxiphenetil)-4-oxo-4H-piran-2-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Benzyloxy)-N-(3,4-dimethoxyphenethyl)-4-oxo-4H-pyran-2-carboxamide is a chemical compound that belongs to the class of organic compounds known as pyranones. These compounds are characterized by a pyran ring bearing a ketone group. This specific compound incorporates additional functional groups such as benzyloxy and dimethoxyphenethyl, which may influence its physical, chemical, and potentially biological properties.
Synthesis Analysis
The synthesis of pyranone derivatives, including compounds with structural similarities to 5-(benzyloxy)-N-(3,4-dimethoxyphenethyl)-4-oxo-4H-pyran-2-carboxamide, often involves cyclization reactions facilitated by hydrogen bonding interactions. For example, Kranjc et al. (2012) describe the synthesis of related compounds through reactions that highlight the role of supramolecular aggregation controlled by π-π interactions and hydrogen bonding (Kranjc et al., 2012).
Molecular Structure Analysis
The molecular structure of pyranone derivatives is often characterized by X-ray crystallography, which reveals details about their crystalline form and intermolecular interactions. For instance, the study by Kranjc et al. (2012) provides insights into how N–H···O interactions facilitate the formation of centrosymmetric hydrogen-bonded dimers in such compounds, which is crucial for understanding their molecular arrangement and potential reactivity (Kranjc et al., 2012).
Chemical Reactions and Properties
The chemical behavior of pyranone derivatives can be influenced by their functional groups. The presence of benzyloxy and dimethoxyphenethyl groups may affect their reactivity in nucleophilic addition, substitution reactions, or their participation in forming supramolecular assemblies through weak intermolecular forces. The synthesis pathways often involve key reactions such as Suzuki cross-coupling, as demonstrated in related compounds for introducing aryl groups into the pyranone framework (Ahmad et al., 2021).
Aplicaciones Científicas De Investigación
- Direcciones Futuras: Se necesitan más estudios para dilucidar sus mecanismos precisos y evaluar su eficacia in vivo .
- Implicaciones Clínicas: Podría ser relevante para afecciones como la artritis reumatoide o la enfermedad inflamatoria intestinal .
- Potencial Terapéutico: Enfermedades cardiovasculares, incluida la hipertensión y la aterosclerosis .
Propiedades Anticancerígenas
Efectos Neuroprotectores
Actividad Antiinflamatoria
Investigación Cardiovascular
Síntesis Química y Química Medicinal
Investigación de Productos Naturales
Mecanismo De Acción
Target of Action
The primary target of this compound is 14α-demethylase (CYP51) . This enzyme is involved in the biosynthesis of sterols, which are essential components of fungal cell membranes .
Mode of Action
The compound interacts with its target, 14α-demethylase, by binding to the enzyme’s active site . This interaction inhibits the enzyme’s activity, disrupting sterol biosynthesis and leading to alterations in the fungal cell membrane
Biochemical Pathways
The inhibition of 14α-demethylase affects the sterol biosynthesis pathway . This disruption can lead to a decrease in ergosterol, a major component of fungal cell membranes, and an accumulation of 14α-methyl sterols . These changes can impair the function and integrity of the cell membrane, affecting the viability of the fungal cells .
Pharmacokinetics
The compound’smolecular weight and structure suggest that it may have good oral bioavailability
Result of Action
The action of this compound results in the disruption of fungal cell membrane function and structure . This can lead to cell death, providing a potential mechanism for the compound’s antifungal activity . .
Propiedades
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-5-phenylmethoxypyran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO6/c1-27-19-9-8-16(12-20(19)28-2)10-11-24-23(26)21-13-18(25)22(15-30-21)29-14-17-6-4-3-5-7-17/h3-9,12-13,15H,10-11,14H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEPIORUZPHWBPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC(=O)C(=CO2)OCC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

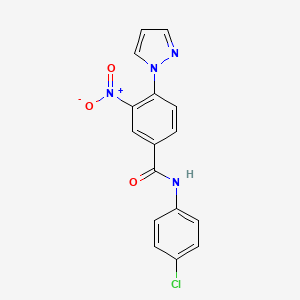
![Tert-butyl 4-[(6-chloropyridazine-3-carbonyl)-methylamino]piperidine-1-carboxylate](/img/structure/B2486381.png)
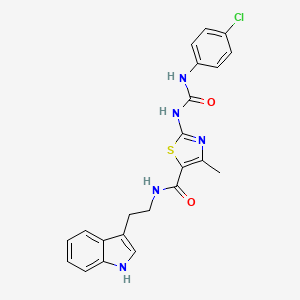
![3-(3-chlorophenyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide](/img/structure/B2486383.png)
![1-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1h-pyrazol-3-amine hydrochloride](/img/structure/B2486384.png)

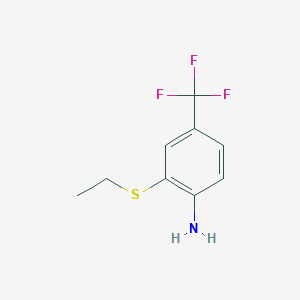
![2-((2-Isobutyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)propanoic acid](/img/structure/B2486391.png)
![7-(4-(benzyloxy)-3-ethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2486396.png)
![8-(Phenethylsulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2486397.png)
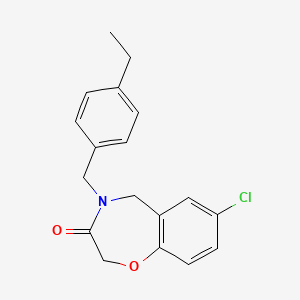
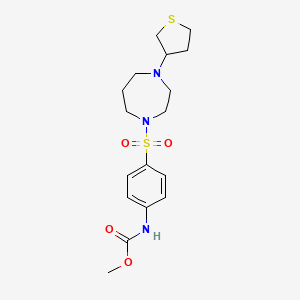

![N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2486402.png)